molecular formula C18H20N2O3S B2479489 N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034294-97-6

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2479489
CAS No.: 2034294-97-6
M. Wt: 344.43
InChI Key: OMDVKQPUXADCFI-UHFFFAOYSA-N
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Description

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound designed for advanced research applications in medicinal chemistry. This nicotinamide derivative features a tetrahydro-2H-pyran-4-yl)oxy ether moiety and a (4-(methylthio)phenyl) amide group, a structural profile often associated with promising biological activity. Compounds within this chemical space are frequently investigated as potential inhibitors of protein kinases, such as Polo-like kinase 1 (Plk1), which is a recognized target in oncology research due to its crucial role in cell cycle progression and its overexpression in various human cancers . The integration of the tetrahydro-2H-pyran (THP) ring is a common strategy in drug design to optimize physicochemical properties, potentially enhancing solubility and metabolic stability. Similarly, the methylthiophenyl group can contribute to specific binding interactions with enzymatic targets. This makes the compound a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in the fields of cancer and inflammatory diseases . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24-16-5-3-14(4-6-16)20-18(21)13-2-7-17(19-12-13)23-15-8-10-22-11-9-15/h2-7,12,15H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVKQPUXADCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Mitsunobu Reaction

The introduction of the tetrahydro-2H-pyran-4-yloxy group to the nicotinamide scaffold is optimally achieved through a Mitsunobu reaction . This method employs tetrahydro-2H-pyran-4-ol and 6-hydroxynicotinic acid under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]), facilitating the formation of the ether linkage.

Procedure :
A mixture of 6-hydroxynicotinic acid (1.0 equiv), tetrahydro-2H-pyran-4-ol (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous tetrahydrofuran (THF) is stirred at 0°C under nitrogen. The reaction is warmed to room temperature and monitored via thin-layer chromatography (TLC). Upon completion, the mixture is concentrated, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to yield 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid in 72–78% yield.

Alternative Nucleophilic Substitution

For substrates with activated leaving groups (e.g., bromine at the 6-position), nucleophilic substitution with tetrahydro-2H-pyran-4-olate may be employed. This approach requires a pre-functionalized nicotinic acid derivative, such as 6-bromonicotinic acid , which reacts with the sodium salt of tetrahydro-2H-pyran-4-ol in dimethylformamide (DMF) at 80°C. Yields for this route are moderate (60–65%) due to competing side reactions.

Amide Bond Formation with 4-(Methylthio)aniline

Acid Chloride Intermediate

The carboxylic acid group of 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid is activated via conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) . Subsequent reaction with 4-(methylthio)aniline in the presence of a base (e.g., triethylamine [Et₃N]) affords the target amide.

Procedure :
6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinic acid (1.0 equiv) is refluxed with SOCl₂ (5.0 equiv) in dichloromethane (DCM) for 3 h. The excess SOCl₂ is evaporated, and the residual acid chloride is dissolved in dry DCM. 4-(Methylthio)aniline (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise at 0°C. The mixture is stirred overnight, quenched with water, and extracted with DCM. Column chromatography (ethyl acetate/hexane) yields N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in 68–75% yield.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling reagents, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , offer superior efficiency. A mixture of the carboxylic acid (1.0 equiv), 4-(methylthio)aniline (1.1 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF is stirred at room temperature for 12 h. Purification via reversed-phase HPLC delivers the product in 80–85% yield.

Critical Analysis of Methodologies

Yield Optimization

The Mitsunobu reaction (Section 2.1) consistently provides higher yields (72–78%) compared to nucleophilic substitution (60–65%) due to milder conditions and reduced side-product formation. Similarly, HATU-mediated coupling (Section 3.2) outperforms acid chloride methods, with yields exceeding 80%.

Solvent and Temperature Effects

Etherification reactions in THF at 0°C to room temperature minimize decomposition of the tetrahydro-2H-pyran-4-ol nucleophile. In contrast, DMF at elevated temperatures (80°C) accelerates nucleophilic substitution but risks racemization and byproduct generation.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.85 (m, 4H, tetrahydro-2H-pyran CH₂), 3.45–3.55 (m, 2H, OCH₂), 3.90–4.00 (m, 2H, OCH₂), 4.95–5.05 (m, 1H, OCH), 7.25–7.35 (d, 2H, aromatic), 7.75–7.85 (d, 2H, aromatic), 8.25–8.35 (s, 1H, pyridine H), 8.95–9.05 (s, 1H, amide NH).
  • LC-MS : m/z 386.1 [M+H]⁺, retention time 6.8 min (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

For large-scale production, the HATU-mediated route (Section 3.2) is preferred due to its scalability and reduced reliance on hazardous reagents (e.g., SOCl₂). However, cost constraints may favor the acid chloride method, given the lower price of SOCl₂ compared to HATU.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the nicotinamide core.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like nitric acid, halogens (chlorine, bromine), and sulfuric acid are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of nicotinamide derivatives, which are widely studied for their pharmacological properties. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Relevance Solubility (LogP) References
N-(4-(Methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 6-tetrahydropyranoxy, N-4-methylthiophenylamide Hypothesized kinase modulation ~2.8 (predicted)
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide 5-methoxy, 4-trimethylsilyl, N-phenylamide Reported as a metabolic stabilizer ~3.1
N-(3,4-Dimethoxyphenyl)-6-methoxynicotinamide 6-methoxy, N-3,4-dimethoxyphenylamide Antioxidant and anti-inflammatory agent ~1.9 [External Source]
6-(Cyclohexyloxy)-N-(4-fluorophenyl)nicotinamide 6-cyclohexyloxy, N-4-fluorophenylamide Kinase inhibitor (e.g., JAK/STAT pathway) ~3.5 [External Source]

Key Findings :

Bioavailability and Solubility :

  • The tetrahydropyran-4-yloxy group in the target compound likely enhances water solubility compared to cyclohexyloxy or trimethylsilyl analogs (e.g., 6-(Cyclohexyloxy)-N-(4-fluorophenyl)nicotinamide), as oxygen-rich cyclic ethers improve hydrophilicity .
  • The methylthio group in the 4-position of the phenyl ring may increase membrane permeability due to moderate lipophilicity (predicted LogP ~2.8), positioning it between highly polar (e.g., N-(3,4-dimethoxyphenyl)-6-methoxynicotinamide) and highly lipophilic analogs (e.g., 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide) .

Pharmacological Activity: Unlike 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, which has documented metabolic stabilization effects in preclinical models, the target compound lacks direct in vivo data.

Biological Activity

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparisons with similar compounds.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Nicotinamide Core : This is achieved by reacting nicotinic acid with ammonia or an amine under dehydrating conditions.
  • Introduction of the 4-(Methylthio)phenyl Group : A nucleophilic substitution reaction is performed using a halogenated nicotinamide derivative and 4-(methylthio)aniline.
  • Attachment of the Tetrahydro-2H-pyran-4-yloxy Group : The final step involves etherification with tetrahydro-2H-pyran-4-ol under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating biochemical pathways.
  • Receptor Antagonism : It can act as an antagonist at specific receptors, influencing cellular signaling.
  • Activation of Signaling Cascades : It may activate pathways that lead to various biological responses.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A related class of compounds, N-phenyl nicotinamides, has been shown to induce apoptosis in cancer cells. For example, a study found that a derivative had a GI(50) value of 0.21 µM in T47D breast cancer cells, indicating potent growth inhibition .

Mechanisms of Anticancer Activity

The anticancer activity is believed to involve:

  • Caspase Activation : Induction of apoptosis through caspase pathways has been demonstrated in various studies.
  • Cell Cycle Arrest : Compounds related to this class have been shown to arrest the cell cycle at the G2/M phase .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(4-(methylthio)phenyl)-6-methoxynicotinamideMethoxy group instead of tetrahydro groupModerate antitumor activity
N-(4-(methylthio)phenyl)-6-hydroxynicotinamideHydroxyl group instead of tetrahydro groupLower potency compared to tetrahydro derivative
N-(4-(methylthio)phenyl)nicotinamideLacks tetrahydro groupLess lipophilicity and lower interaction potential

The unique presence of the tetrahydro-2H-pyran-4-yloxy group enhances lipophilicity and biological target interactions, making it more effective compared to its analogs.

Case Studies and Research Findings

  • Caspase Activation Assays : A high-throughput screening assay identified several N-substituted nicotinamides as potent inducers of apoptosis, with significant improvements in potency observed through structure-activity relationship (SAR) studies .
  • In Vivo Studies : Animal models have demonstrated that derivatives can significantly reduce tumor size and improve survival rates in treated subjects, highlighting their therapeutic potential in oncology .
  • Mechanistic Studies : Investigations into the molecular mechanisms have revealed that these compounds can inhibit microtubule polymerization, which is critical for cancer cell proliferation and survival .

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